2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate
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Overview
Description
2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical degradation. This compound is used in various scientific and industrial applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate typically involves the reaction of heptafluorobutyl alcohol with phenylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique structural properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Used in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate involves its interaction with molecular targets through its fluorinated moiety. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This results in increased binding affinity and specificity towards certain enzymes and proteins, thereby modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
- 2,2,3,3,4,4,4-Heptafluorobutylamine
- 2,2,3,3,4,4,4-Heptafluorobutyl phenyl hydrogen phosphate
Uniqueness
Compared to similar compounds, 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate stands out due to its diphenyl phosphate group, which imparts additional chemical stability and reactivity. This makes it particularly useful in applications requiring high thermal and chemical resistance .
Properties
IUPAC Name |
(2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl) diphenyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F7O4P/c23-20(24,21(25,26)22(27,28)29)19(16-10-4-1-5-11-16)33-34(30,31-17-12-6-2-7-13-17)32-18-14-8-3-9-15-18/h1-15,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFAYDLVDYQFCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(C(F)(F)F)(F)F)(F)F)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F7O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896125 |
Source
|
Record name | 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98010-21-0 |
Source
|
Record name | 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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